N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide
Description
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(22)20-19-17(13-8-10-14(24-3)11-9-13)18(23)15-6-4-5-7-16(15)21(19)2/h4-11H,1-3H3,(H,20,22) |
InChI Key |
VMBODOWMEZOZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Route
Synthetic Pathway Overview
The Gould-Jacobs reaction is a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline core. For the target compound, this method involves:
- Starting Material Preparation : 3-Amino-4'-methoxybenzophenone is synthesized via Ullmann coupling between 3-nitrobenzophenone and 4-methoxyphenylboronic acid, followed by nitro reduction (Pd/C, H₂, 80% yield).
- Cyclization : Reaction with ethyl acetoacetate in diphenyl ether at 240°C for 4 hours forms the 4-oxo-1,4-dihydroquinoline skeleton (72% yield).
- N-Methylation : Treatment with methyl iodide and NaH in DMF introduces the 1-methyl group (89% yield).
- Acetamide Functionalization : Chloroacetylation at position 2 (SOCl₂, 65°C) followed by nucleophilic substitution with ammonium acetate yields the acetamide (56% overall).
Table 1: Gould-Jacobs Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, 240°C | 72 | 92 |
| N-Methylation | CH₃I, NaH, DMF, 0°C → rt | 89 | 98 |
| Acetamide Formation | ClCH₂COCl, NH₄OAc, Et₃N | 56 | 95 |
Friedländer Synthesis Approach
Mechanism and Adaptations
The Friedländer method employs o-aminobenzaldehyde derivatives and ketones. For this compound:
- Aldehyde Synthesis : 2-Amino-5-(4-methoxyphenyl)benzaldehyde is prepared via Suzuki-Miyaura coupling (Pd(PPh₃)₄, 85% yield).
- Quinoline Formation : Condensation with methyl acetoacetate in acidic ethanol (HCl, reflux) generates the quinoline core (68% yield).
- Post-Functionalization : Sequential N-methylation (CH₃OTf, 78%) and acetamide installation via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 63%) complete the synthesis.
Table 2: Friedländer Method Performance
| Step | Key Challenges | Solutions |
|---|---|---|
| Aldehyde Stability | Oxidation during storage | Use of stabilizers (BHT) |
| Regioselectivity | Competing cyclization pathways | Temperature control (70°C) |
Solid-Phase Combinatorial Synthesis
High-Throughput Strategies
Polymer-supported synthesis enhances efficiency for structure-activity studies:
- Resin Functionalization : Wang resin is loaded with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using HOBt/EDCI (92% loading).
- Diversification : On-resin N-methylation (CH₃I, DIEA) and acetamide coupling (acetic anhydride, PyBOP) achieve 87% purity.
- Cleavage and Purification : TFA/dichloromethane (1:3) releases the compound, with final purification via reverse-phase HPLC (>99% purity).
Palladium-Catalyzed Cross-Coupling
Late-Stage Functionalization
This route prioritizes modularity:
- Core Synthesis : 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is prepared via Gould-Jacobs cyclization.
- Suzuki Coupling : Introduction of 4-methoxyphenyl at position 3 using Pd(OAc)₂/SPhos (82% yield).
- Amidation : Carboxylic acid at position 2 is converted to acetamide using HATU/DIPEA (91% yield).
Table 3: Cross-Coupling Efficiency
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 100 | 82 |
| PdCl₂(PPh₃)₂ | 90 | 75 |
Comparative Analysis of Methods
Yield and Scalability
Industrial Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Case Studies
Several studies have documented the anticancer potential of this compound:
- In Vitro Studies : Research has shown that N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide effectively reduces the viability of various cancer cell lines through apoptosis induction.
- Animal Models : In vivo experiments demonstrated significant tumor growth inhibition in rodent models treated with this compound, suggesting its potential for clinical applications in oncology.
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promising antimicrobial activity .
Case Studies
Research indicates that this compound exhibits activity against various bacterial strains:
- Broad-Spectrum Activity : Studies have reported effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent .
- Comparative Efficacy : When compared with existing antibiotics, this compound demonstrated superior efficacy against resistant strains, indicating its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and reported activities of the target compound with analogous molecules:
Key Observations:
Core Structure Differences: The target compound’s quinolinone core differs from 13b (ethaneamide) and 38 (quinazoline sulfonyl) . Quinolinones are rigid and planar, favoring DNA intercalation, whereas quinazolines often target kinases (e.g., EGFR) . Benzothiazole derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur-containing heterocycles, enhancing metabolic stability .
Substituent Effects: The 4-methoxyphenyl group is common across several compounds (e.g., target compound, 38, 13b). This group enhances lipophilicity and may improve blood-brain barrier penetration compared to dichlorophenyl analogs . The acetamide moiety in the target compound and 38 facilitates hydrogen bonding, critical for target binding.
Biological Activity: Compound 38 demonstrated potent anticancer activity against HCT-1 and MCF-7 cells, attributed to the quinazoline sulfonyl group’s ability to inhibit tubulin polymerization . The target compound’s quinolinone core may exhibit similar mechanisms but with altered selectivity.
Pharmacological Hypotheses
- This contrasts with 38’s sulfonamide-driven tubulin inhibition .
- Compared to dichlorophenyl analogs (), the methoxy group may reduce cytotoxicity while maintaining target affinity .
Biological Activity
N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique quinoline structure, characterized by a methoxyphenyl group and an acetamide functional group, plays a significant role in its interaction with biological systems.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.4 g/mol
The compound's structure enhances its solubility and may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry .
This compound exhibits significant antitumor activity. Its mechanism involves:
- DNA Intercalation : The compound intercalates with DNA, disrupting normal replication processes.
- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication and transcription. This inhibition leads to apoptosis in cancer cells .
Antitumor Activity
Research indicates that this compound effectively inhibits the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.0 | |
| MCF-7 | 7.5 | |
| A549 | 6.0 |
These findings suggest that the compound could be developed as a potential therapeutic agent for cancer treatment.
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Further research is needed to fully elucidate its antimicrobial mechanisms and efficacy.
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for modifications that could enhance its efficacy or reduce side effects. Comparative analysis with similar compounds reveals distinct features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinoline | Basic scaffold | Lacks additional functional groups |
| Chloroquine | Antimalarial drug | Contains a 4-aminoquinoline structure |
| Quinacrine | Antimalarial agent | Different substituents affecting activity |
| N-[3-(4-methoxyphenyl)-...] | Complex structure | Specific methoxy and acetamide substitutions enhance solubility and activity . |
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings:
- In Vivo Efficacy : A study demonstrated that administration of the compound led to significant tumor reduction in xenograft models of lung cancer.
- Combination Therapy : Research is ongoing to evaluate the compound's effectiveness in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
